(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide
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Overview
Description
(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes trifluoromethyl groups, a chloro-nitro substituted phenyl ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Enamine Intermediate: The reaction begins with the formation of an enamine intermediate through the condensation of an appropriate aldehyde with an amine.
Nitration and Chlorination: The phenyl ring is then nitrated and chlorinated to introduce the nitro and chloro substituents.
Amide Formation: The final step involves the coupling of the enamine intermediate with the nitrated and chlorinated phenyl ring to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic route, with emphasis on yield, purity, and cost-effectiveness. Large-scale production often requires the use of specialized equipment and conditions to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the chloro group can introduce various functional groups.
Scientific Research Applications
(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which (E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler amine with a phenyl group, used in various chemical syntheses.
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Uniqueness
(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide is unique due to its combination of trifluoromethyl groups, nitro and chloro substituents, and amide linkage. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
IUPAC Name |
(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF6N2O3/c18-13-3-1-9(5-14(13)26(28)29)2-4-15(27)25-12-7-10(16(19,20)21)6-11(8-12)17(22,23)24/h1-8H,(H,25,27)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIHRSDXSQASFL-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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